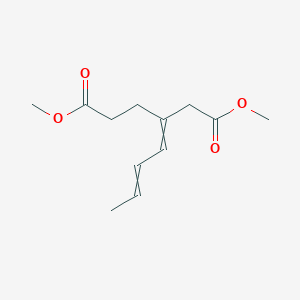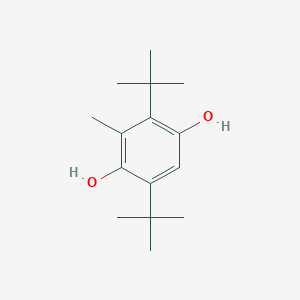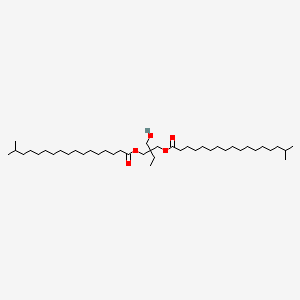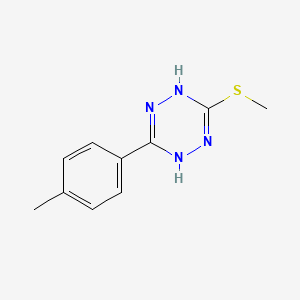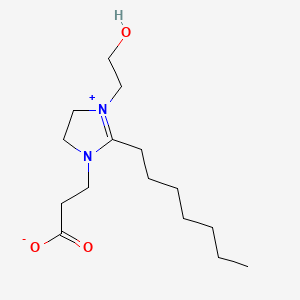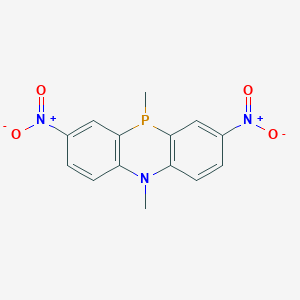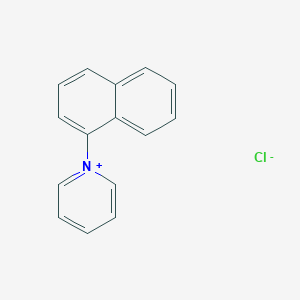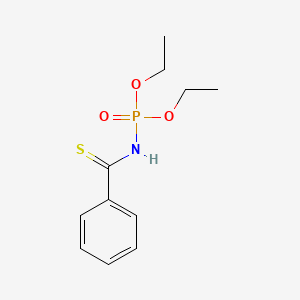![molecular formula C3F10Ge B14478157 Fluoro[tris(trifluoromethyl)]germane CAS No. 66348-16-1](/img/structure/B14478157.png)
Fluoro[tris(trifluoromethyl)]germane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluoro[tris(trifluoromethyl)]germane is a unique organofluorine compound characterized by the presence of a germanium atom bonded to a fluorine atom and three trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fluoro[tris(trifluoromethyl)]germane typically involves the reaction of germanium tetrachloride with trifluoromethyl lithium in the presence of a fluorinating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates. The general reaction scheme is as follows:
GeCl4+3CF3Li+F2→Ge(CF3)3F+3LiCl
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. The process requires stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Fluoro[tris(trifluoromethyl)]germane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and trifluoromethyl fluoride.
Reduction: Reduction reactions can yield germanium hydrides and trifluoromethyl derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides and amines are employed under mild conditions.
Major Products:
Oxidation: Germanium dioxide and trifluoromethyl fluoride.
Reduction: Germanium hydrides and trifluoromethyl derivatives.
Substitution: Various substituted germanium compounds.
Scientific Research Applications
Fluoro[tris(trifluoromethyl)]germane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organofluorine compounds and as a reagent in various organic transformations.
Biology: The compound’s unique properties make it a valuable tool in the study of fluorine-containing biomolecules.
Industry: The compound is used in the production of advanced materials, including fluorinated polymers and coatings, due to its high thermal and chemical stability.
Mechanism of Action
The mechanism by which fluoro[tris(trifluoromethyl)]germane exerts its effects involves the interaction of the trifluoromethyl groups with various molecular targets. The high electronegativity of the fluorine atoms enhances the compound’s reactivity, allowing it to participate in a wide range of chemical reactions. The germanium atom serves as a central scaffold, facilitating the formation of stable complexes with other molecules.
Comparison with Similar Compounds
Fluoro[tris(trifluoromethyl)]germane can be compared with other similar compounds, such as:
Trifluoromethylsilane: Similar in structure but contains a silicon atom instead of germanium.
Trifluoromethylphosphine: Contains a phosphorus atom and exhibits different reactivity due to the presence of a lone pair of electrons on phosphorus.
Trifluoromethylmethane: A simpler compound with only one trifluoromethyl group.
Uniqueness: this compound is unique due to the presence of three trifluoromethyl groups bonded to a germanium atom, which imparts distinct chemical properties and reactivity compared to its silicon, phosphorus, and carbon analogs.
Properties
CAS No. |
66348-16-1 |
|---|---|
Molecular Formula |
C3F10Ge |
Molecular Weight |
298.65 g/mol |
IUPAC Name |
fluoro-tris(trifluoromethyl)germane |
InChI |
InChI=1S/C3F10Ge/c4-1(5,6)14(13,2(7,8)9)3(10,11)12 |
InChI Key |
HRVUQMLCSOSYTP-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(F)(F)[Ge](C(F)(F)F)(C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethyl{[1-(2-methylcyclohex-1-en-1-yl)ethenyl]oxy}silane](/img/structure/B14478082.png)
silane](/img/structure/B14478089.png)
![[(1-Nitronaphthalen-2-yl)sulfanyl]acetic acid](/img/structure/B14478100.png)
